molecular formula C20H15N3O3 B12208113 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide

Cat. No.: B12208113
M. Wt: 345.4 g/mol
InChI Key: ZJZVMXPZFAQCRV-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a naphthalene ring system linked to an oxadiazole moiety, which is further substituted with a methoxyphenyl group. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl3) and acetic anhydride.

    Coupling with Naphthalene Derivative: The oxadiazole intermediate is then coupled with a naphthalene derivative, often through a nucleophilic substitution reaction. This step may require the use of catalysts such as palladium or copper salts to facilitate the reaction.

    Introduction of the Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenated reagents (e.g., methoxyphenyl halides), bases (e.g., sodium hydroxide, potassium carbonate).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further characterized using techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide can be compared with other similar compounds, such as:

    N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride: Shares the methoxyphenyl group but differs in the core structure.

    N-Hydroxy-1-(4-methoxyphenyl)sulfonyl-4-benzyloxycarbonyl-piperazine-2-carboxamide: Contains a sulfonamide group and a piperazine ring, offering different biological activities.

    4-Hydroxy-2-quinolones: Known for their pharmaceutical applications, these compounds have a different heterocyclic core but similar functional groups.

The uniqueness of this compound lies in its specific combination of the oxadiazole and naphthalene moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H15N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C20H15N3O3/c1-25-15-11-9-14(10-12-15)18-19(23-26-22-18)21-20(24)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,21,23,24)

InChI Key

ZJZVMXPZFAQCRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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